molecular formula C8H10NO7P B1241752 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid CAS No. 954-27-8

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid

Cat. No.: B1241752
CAS No.: 954-27-8
M. Wt: 263.14 g/mol
InChI Key: FTQNPJLEFOEFIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Pyridoxic acid 5’-phosphate typically involves the oxidation of pyridoxal 5’-phosphate. This can be achieved using various oxidizing agents such as manganese dioxide or aldehyde oxidase . The reaction conditions often require a controlled environment to ensure the stability of the product, as it can be sensitive to light and temperature .

Industrial Production Methods: Industrial production of 4-Pyridoxic acid 5’-phosphate involves large-scale synthesis using similar oxidation processes. The compound is often produced in a controlled environment to maintain its stability and purity. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the quality and stability of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridoxic acid 5’-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in numerous biochemical processes .

Common Reagents and Conditions: Common reagents used in the reactions involving 4-Pyridoxic acid 5’-phosphate include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of 4-Pyridoxic acid 5’-phosphate include pyridoxal and pyridoxamine derivatives. These products are crucial intermediates in the metabolism of vitamin B6 and play significant roles in various enzymatic reactions .

Properties

IUPAC Name

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQNPJLEFOEFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241822
Record name 4-Pyridoxic acid 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954-27-8
Record name 4-Pyridoxic acid 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridoxic acid 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Reactant of Route 2
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Reactant of Route 3
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Reactant of Route 4
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Reactant of Route 5
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Reactant of Route 6
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid

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